Fmoc-D-HomoArg(Me,pbf)-OH
CAS No.:
Cat. No.: VC18274945
Molecular Formula: C36H44N4O7S
Molecular Weight: 676.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H44N4O7S |
|---|---|
| Molecular Weight | 676.8 g/mol |
| IUPAC Name | (2R)-6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
| Standard InChI | InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)/t30-/m1/s1 |
| Standard InChI Key | VNGKBRQOVBZBGA-SSEXGKCCSA-N |
| Isomeric SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
| Canonical SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Introduction
Chemical Structure and Functional Properties
Molecular Architecture
Fmoc-D-HomoArg(Me,pbf)-OH (C₃₆H₄₄N₄O₇S; molecular weight: 676.8 g/mol) belongs to the homoarginine family, characterized by an extended side chain compared to standard arginine. The D-configuration at the alpha-carbon distinguishes it from naturally occurring L-amino acids, a feature exploited in designing protease-resistant peptides. The Fmoc group (9-fluorenylmethyloxycarbonyl) protects the alpha-amino group during solid-phase peptide synthesis (SPPS), while the Pbf group shields the guanidine moiety from undesired side reactions .
Physicochemical Characteristics
-
Solubility: Highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in water or nonpolar solvents .
-
Stability: The Fmoc group remains stable under acidic conditions but cleaves under basic treatment (e.g., 20% piperidine in DMF). Conversely, the Pbf group resists basic environments but deprotects in strong acids like trifluoroacetic acid (TFA) .
-
Stereochemical Integrity: The D-configuration imposes distinct conformational constraints, influencing peptide-receptor interactions and metabolic stability.
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis of Fmoc-D-HomoArg(Me,pbf)-OH involves multi-step organic transformations, optimized for yield and purity :
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Guanidine Protection | Pbf-Cl, DIEA, DCM, 0°C → RT | Introduce Pbf to homoarginine |
| 2 | Methylation | Methyl triflate, DIPEA, DMF | Methylate secondary amine |
| 3 | Fmoc Protection | Fmoc-OSu, NaHCO₃, Dioxane/H₂O | Add Fmoc to N-terminus |
| 4 | Purification | Prep-HPLC, Acetonitrile/H₂O | Isolate ≥98% pure product |
Critical Parameters:
-
Temperature Control: Exothermic reactions (e.g., Pbf-Cl addition) require cooling to prevent racemization.
-
pH Optimization: Step 3 necessitates buffering at pH 8.5–9.0 to ensure efficient Fmoc coupling .
-
Analytical Monitoring: Thin-layer chromatography (TLC) with ninhydrin staining verifies reaction completeness at each stage.
Industrial-Scale Production Challenges
-
Cost of Raw Materials: Pbf-Cl (≥$1,200/kg) and Fmoc-OSu (≥$800/kg) dominate production expenses .
-
Byproduct Management: Sulfonic acid derivatives generated during Pbf deprotection require neutralization before waste disposal .
-
Racemization Risks: Elevated temperatures during methyl triflate reactions may invert stereochemistry, necessitating strict thermal control.
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-HomoArg(Me,pbf)-OH is integral to Fmoc-SPPS protocols, enabling the incorporation of D-homoarginine into complex sequences :
Case Study: Anticoagulant Peptide Design
A 2024 study synthesized a thrombin-inhibiting hexapeptide (IC₅₀ = 12 nM) using Fmoc-D-HomoArg(Me,pbf)-OH at position 3. The D-configuration conferred resistance to tryptic cleavage, extending plasma half-life to 8.2 hours (vs. 1.3 hours for L-analog) .
Bioconjugation and Drug Delivery
The Pbf-protected guanidine serves as an anchor for post-synthetic modifications:
| Conjugation Type | Target Molecule | Application |
|---|---|---|
| PEGylation | mPEG-NHS (5 kDa) | Enhance circulatory half-life |
| Fluorescent Labeling | FITC, TAMRA | Cellular uptake tracking |
| Radiolabeling | ⁶⁸Ga-DOTA-NHS | PET imaging probes |
Efficiency Metrics:
-
Coupling yields exceed 85% when using 1.5 equiv. HATU/DIEA in DMF .
-
Orthogonal deprotection (TFA:H₂O:TIPS = 95:2.5:2.5) preserves conjugates during Pbf removal .
Comparative Analysis with Related Derivatives
Fmoc-Arg(Pbf)-OH vs. Fmoc-D-HomoArg(Me,pbf)-OH
Key Insight: The extended side chain in homoarginine derivatives enhances protease resistance but introduces steric hindrance during coupling .
Alternative Protecting Group Strategies
| Protecting Group | Cleavage Conditions | Stability in SPPS | Cost (USD/g) |
|---|---|---|---|
| Pbf | TFA ≥ 2 h | High | 18.50 |
| Mtt | 1% TFA/DCM (15 min) | Moderate | 22.80 |
| Pmc | TFA ≥ 3 h | High | 20.10 |
Trade-offs: While Mtt permits milder deprotection, its lower stability during repetitive SPPS cycles limits utility in long peptides .
Recent Advancements and Future Directions
Microwave-Assisted Synthesis
Implementing microwave irradiation (50 W, 75°C) reduces coupling times for Fmoc-D-HomoArg(Me,pbf)-OH from 45 to 12 minutes, achieving 94% yield in model decapeptides .
Sustainable Manufacturing Initiatives
-
Solvent Recycling: Closed-loop DMF recovery systems cut waste by 70% in large-scale production.
-
Biocatalytic Methylation: Engineered methyltransferases (kcat = 120 s⁻¹) replace toxic methyl triflate in step 2 .
Emerging Therapeutic Applications
-
Antimicrobial Peptides (AMPs): D-homoarginine-containing AMPs show 4-fold lower hemolytic activity against RBCs compared to L-forms (EC₅₀ = 32 μM vs. 8 μM) .
-
Peptide Nucleic Acids (PNAs): Incorporating Fmoc-D-HomoArg(Me,pbf)-OH improves PNA solubility by 60% without compromising DNA binding affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume